4-Fluorophenoxy-3-formylpyridine
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Overview
Description
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a 4-fluorophenoxy group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-fluorophenol, undergoes a nucleophilic substitution reaction with 3-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluorophenoxy)pyridine.
Formylation Reaction: The resulting 2-(4-fluorophenoxy)pyridine is then subjected to a formylation reaction using a reagent like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position, yielding 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)-pyridine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenoxy)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and pathways.
Industrial Chemistry: It is used as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The exact molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
4-(2-Fluorophenoxy)benzaldehyde: Another isomer with the fluorophenoxy group at a different position.
2-(4-Fluorophenoxy)acetophenone: Contains a ketone group instead of an aldehyde group.
Uniqueness
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde is unique due to the presence of both a pyridine ring and an aldehyde group, which can confer distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials.
Properties
Molecular Formula |
C12H8FNO2 |
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Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H |
InChI Key |
NBRIGLUDNZEIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
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